ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound that features a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves a multi-step process:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 4-ethylphenylamine and phenylsulfonyl chloride to form N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine.
Esterification: The intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate.
Coupling Reaction: Finally, the ester is coupled with 2-aminobenzoic acid under conditions that facilitate amide bond formation, typically using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxidation of the ethyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the sulfonyl group can yield a sulfide derivative.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and ester groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- Ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate
Uniqueness
Ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-ethylphenyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
IUPAC Name |
ethyl 2-[[2-[N-(benzenesulfonyl)-4-ethylanilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-3-19-14-16-20(17-15-19)27(33(30,31)21-10-6-5-7-11-21)18-24(28)26-23-13-9-8-12-22(23)25(29)32-4-2/h5-17H,3-4,18H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVWNDOKGYBGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OCC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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